1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohol derivatives.
Scientific Research Applications
1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
Comparison with Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Known for its anticancer properties.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Thiazole Derivatives: Exhibit diverse biological activities, including antimicrobial and antitumor effects.
Uniqueness: 1-(2-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethylthio group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-4-3-9(16)7-5-6(1-2-8(7)15)17-10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
DHRXJWKTTRYJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C(=O)CCBr)N |
Origin of Product |
United States |
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